N'-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an indole ring, a naphthylmethoxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of an indole derivative with a naphthylmethoxy-substituted phenylhydrazine and a pyrazole carboxylic acid derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or naphthylmethoxy moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-1H-Indol-3-ylmethylidene]isonicotinohydrazide: Similar structure but with an isonicotinohydrazide moiety instead of a pyrazole ring.
N’-[(E)-1H-Indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide: Contains a naphthyl group but lacks the pyrazole ring.
Uniqueness
N’-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to the combination of its indole, naphthylmethoxy, and pyrazole moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C30H23N5O2 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-[2-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C30H23N5O2/c36-30(35-32-18-22-17-31-26-14-5-3-12-24(22)26)28-16-27(33-34-28)25-13-4-6-15-29(25)37-19-21-10-7-9-20-8-1-2-11-23(20)21/h1-18,31H,19H2,(H,33,34)(H,35,36)/b32-18+ |
InChI Key |
NTXBGJUAECTJFO-KCSSXMTESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)N/N=C/C5=CNC6=CC=CC=C65 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)NN=CC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
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